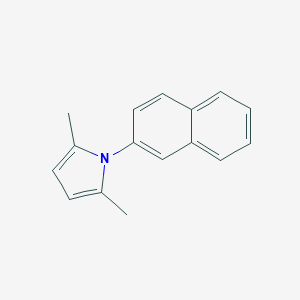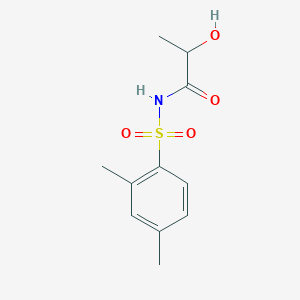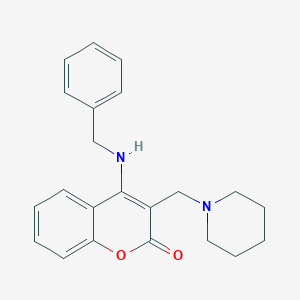![molecular formula C17H13ClN2OS B273789 N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide](/img/structure/B273789.png)
N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide, also known as CTEN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of hydrazide derivatives and has been found to possess various biological activities.
Mecanismo De Acción
The exact mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide is not fully understood. However, it has been suggested that it may exert its biological effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways. This compound has also been found to interact with various proteins, including p53 and Bcl-2, which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, this compound has been shown to have antioxidant properties and can protect cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide has several advantages as a research tool, including its high potency and selectivity. It can be easily synthesized in the laboratory and is stable under normal conditions. However, this compound also has some limitations, including its poor solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide. One potential area of study is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways. Finally, the development of more efficient synthesis methods and the optimization of this compound's pharmacokinetic properties may also be areas of future research.
Métodos De Síntesis
The synthesis of N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide is a multi-step process that involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 1-naphthohydrazide in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N'-[1-(5-chloro-2-thienyl)ethylidene]-1-naphthohydrazide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C17H13ClN2OS |
|---|---|
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H13ClN2OS/c1-11(15-9-10-16(18)22-15)19-20-17(21)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,20,21)/b19-11+ |
Clave InChI |
WCZIFDLLVKRWAT-YBFXNURJSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=CC2=CC=CC=C21)/C3=CC=C(S3)Cl |
SMILES |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(S3)Cl |
SMILES canónico |
CC(=NNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)



![4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)

![(5Z)-5-[(2-methoxy-5-methylphenyl)hydrazinylidene]-1-oxidoquinolin-1-ium-8-one](/img/structure/B273730.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273741.png)